Allyl methyl-d3-sulfide
Description
Properties
CAS No. |
68345-75-5 |
|---|---|
Molecular Formula |
C4H5D3S |
Molecular Weight |
91.1 |
Purity |
95% min. |
Synonyms |
Allyl methyl-d3-sulfide |
Origin of Product |
United States |
Synthetic Methodologies for Allyl Methyl D3 Sulfide and Analogues
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The precise introduction of deuterium atoms at specific molecular positions is a key challenge in the synthesis of isotopically labeled compounds. chemrxiv.orgd-nb.info This section details the methods for deuterating the methyl group and the subsequent synthesis of the target molecule.
Methyl Group Deuteration Techniques
Deuteration of methyl groups can be accomplished through various methods, including acid-catalyzed hydrogen-deuterium exchange. rsc.orgresearchgate.net For instance, Brønsted acids can catalyze the deuteration of methyl groups on N-heteroarylmethanes with high deuterium incorporation. rsc.orgresearchgate.net Another approach involves using D2O as the deuterium source under visible light conditions in a metal-free desulfurization-deuteration strategy. rsc.org The choice of method often depends on the substrate and the desired level of deuteration.
A general strategy for achieving site-selective deuteration involves the use of a traceless activating group. For example, a methylketone (acetyl) moiety can be used to direct deuteration to specific sites, after which the activating group is removed. nih.gov This allows for mono-, di-, and tri-deuteration at specific locations with high control. nih.gov
| Method | Deuterium Source | Catalyst/Conditions | Key Features | Reference |
| Acid-Catalyzed Exchange | D2O | Brønsted Acid | High deuterium incorporation in N-heteroarylmethanes. | rsc.orgresearchgate.net |
| Photocatalytic Desulfurization-Deuteration | D2O | Visible Light | Metal-free, mild conditions, broad substrate scope. | rsc.org |
| Traceless Activating Group | D2O | Cu-catalyst | Site-selective mono-, di-, or tri-deuteration. | nih.gov |
| Hydrothermal H/D Exchange | D2O | High Temperature and Pressure | Suitable for generating perdeuterated precursors. | ansto.gov.auansto.gov.au |
Precursor Synthesis and Isotopic Enrichment for Allyl Methyl-d3-Sulfide
The synthesis of this compound typically starts with a deuterated methyl precursor, such as methyl-d3-amine (B1598088) hydrochloride or methyl-d3-thiol. The synthesis of such precursors with high isotopic enrichment is a critical first step. acs.org For instance, the synthesis of an isotopically labeled internal standard for allyl dimethyl sulfonium (B1226848) (ADMS-d6) was achieved using isotopically labeled dimethyl sulfide (B99878) (DMS-d6). acs.org
Once the deuterated precursor is obtained, it can be reacted with an allyl-containing electrophile to form the desired product. For example, the reaction of allyl chloride with sodium hydroxide (B78521) and methanethiol (B179389) is a known method for preparing non-deuterated allyl methyl sulfide. wikipedia.org A similar approach can be adapted using methyl-d3-thiol.
Reaction Pathways and Optimization for Thioether Formation
The formation of the thioether bond is a central step in the synthesis of this compound. Both nucleophilic substitution and radical-mediated reactions are viable pathways.
Nucleophilic Substitution Approaches
Nucleophilic substitution, particularly SN2-type reactions, is a common method for forming C-S bonds. acsgcipr.org In the context of this compound synthesis, this would involve the reaction of a deuterated methylthiolate with an allyl halide. The reaction of anilino thioethers with anilines in methanol (B129727) has been shown to proceed via a direct displacement (SN2) mechanism. rsc.org
The Williamson ether synthesis, a classic method for forming ethers, can be adapted for thioether synthesis. This involves reacting a thiolate with an alkyl halide. Transition metal catalysis, particularly with copper, has been employed to facilitate these couplings under milder conditions than the original high-temperature methods. thieme-connect.com
| Catalyst System | Substrates | Key Features | Reference |
| Cu(I) salt with N-containing ligand | Thiols and Aryl Halides | Lower reaction temperatures (~100 °C) compared to uncatalyzed reactions. | thieme-connect.com |
| Sn(OTf)2 | Allyl Alcohols and Thiols | Mild and efficient synthesis of allyl sulfides at room temperature. | thieme-connect.comorganic-chemistry.org |
| Indium Triiodide | Alkyl, Benzyl, Allyl, and Propargyl Acetates and Thiosilanes | Efficient substitution of the acetoxy group. | organic-chemistry.org |
| Nickel(0) Triethyl Phosphite | Allylic Acetates and Thiols | Retention of configuration without allylic rearrangement. | organic-chemistry.org |
Radical-Mediated Coupling Reactions
Radical-mediated reactions offer an alternative pathway for thioether synthesis. acsgcipr.org Visible-light-induced radical C(sp3)–S coupling has been utilized for the synthesis of various thioethers under mild conditions. rsc.org Another approach involves the electrochemical generation of radical species to mediate the activation of C(sp3)–S bonds. rsc.org
Photocatalyzed hydrogen atom transfer can enable a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to form thioesters, which can be precursors to thioethers. acs.orgorganic-chemistry.org This method represents an orthogonal strategy to traditional nucleophilic substitution. acs.org
Purification and Isotopic Purity Assessment in Deuterated Compound Synthesis
The final steps in the synthesis of a deuterated compound involve its purification and the verification of its isotopic purity. nih.gov
Purification of the final product is often achieved using standard chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC). ansto.gov.auansto.gov.au In some cases, simple precipitation can be sufficient for purification. acs.org
The isotopic purity of deuterated compounds is critical and can be determined using several analytical techniques. rsc.org High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions. rsc.orgnih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. rsc.org 2H NMR can be used to distinguish between diastereomers of isotopically chiral substrates, allowing for the analysis of enantiomeric purity. acs.org 13C NMR can also be used for the quantitative analysis of deuterium content by observing the isotopic effect on chemical shifts. nih.govmdpi.com Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) is a specialized technique that can determine isotopic ratios at each site of a molecule with high accuracy. wikipedia.org
| Technique | Principle | Information Obtained | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio of ions. | Overall isotopic enrichment and distribution of isotopologues. | rsc.orgnih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Site-specific deuterium incorporation and isotopic purity. | rsc.orgacs.orgresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by gas chromatography and detects them by mass spectrometry. | Analysis of isotopic distribution in volatile compounds. | google.com |
Chromatographic Separation Techniques
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. Chromatographic techniques are the primary methods employed for this separation.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like allyl methyl sulfide and its deuterated analogue. unimi.itfrontiersin.orgnih.govnih.gov Given the volatile nature of this compound, GC is an ideal method for its purification and analysis. The choice of the stationary phase is critical for achieving good separation.
For the analysis of sulfur compounds, various capillary columns are utilized. A DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column is often used for the analysis of volatile sulfur compounds and their metabolites. frontiersin.org Another commonly used column is the DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase. frontiersin.org
To prevent thermal degradation of the analyte, a cold-on-column injection technique can be employed. This involves injecting the sample onto an uncoated pre-column at a low temperature, which is then gradually heated. frontiersin.org
The following table summarizes typical GC columns used for the separation of related sulfur compounds:
| Column Type | Stationary Phase | Application |
| DB-FFAP | Nitroterephthalic acid modified polyethylene glycol | Analysis of volatile sulfur compounds and metabolites frontiersin.org |
| DB-5 | (5%-Phenyl)-methylpolysiloxane | General purpose, suitable for a wide range of volatile organic compounds frontiersin.org |
High-Performance Liquid Chromatography (HPLC) can also be used for the purification of allyl sulfides, particularly for less volatile analogues or when larger quantities are needed. pharmatutor.org A recycling preparative HPLC system has been reported for the purification of synthesized allyl sulfides. pharmatutor.org
Verification of Isotopic Purity
After separation, it is crucial to verify the isotopic purity of the synthesized this compound, ensuring that the deuterium incorporation is at the desired level and that there is minimal contamination from the non-deuterated (d0) species.
Mass Spectrometry (MS) , especially when coupled with Gas Chromatography (GC-MS), is the definitive method for determining isotopic purity. frontiersin.orgnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
The molecular weight of non-deuterated allyl methyl sulfide (C4H8S) is approximately 88.17 g/mol . nist.gov The mass spectrum of allyl methyl sulfide shows a prominent molecular ion peak at m/z 88. nih.gov The molecular weight of this compound (C4H5D3S) is approximately 91.19 g/mol . Therefore, in the mass spectrum of the deuterated compound, the molecular ion peak should appear at m/z 91.
By comparing the relative intensities of the peaks at m/z 88 and m/z 91, the isotopic purity can be accurately calculated. The presence of a significant peak at m/z 88 would indicate incomplete deuteration or contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for verifying isotopic substitution. While ¹H NMR is used to determine the structure of organic compounds, the absence of a signal corresponding to the methyl protons in the spectrum of this compound would indicate successful deuteration. In ¹H NMR, the signal for the methyl protons in allyl methyl sulfide would be a singlet. In the deuterated analogue, this signal would be absent or significantly diminished.
Deuterium (²H) NMR can also be performed to directly observe the deuterium nuclei, providing further confirmation of isotopic labeling. savemyexams.com
The following table outlines the primary analytical techniques for verifying isotopic purity:
| Technique | Principle | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by GC and detects them by MS based on mass-to-charge ratio. nih.gov | Provides the relative abundance of deuterated (m/z 91) vs. non-deuterated (m/z 88) molecules, allowing for precise calculation of isotopic purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. savemyexams.com | Absence of the methyl proton signal in ¹H NMR confirms deuteration. ²H NMR can directly detect the deuterium atoms. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, providing detailed information about the chemical environment of specific nuclei. For isotopically labeled compounds like Allyl methyl-d3-sulfide, NMR is used not only for structural confirmation but also to verify the position and extent of deuterium (B1214612) incorporation.
Deuterium NMR (²H NMR) for Positional Analysis and Quantification
Deuterium (²H) NMR spectroscopy is the most direct method for observing the site of isotopic labeling. As deuterium has a nuclear spin of I=1, it is NMR active. In the ²H NMR spectrum of this compound, the deuterium atoms on the methyl group are expected to produce a single resonance.
Positional Analysis : The chemical shift of the resonance in the ²H NMR spectrum confirms that the deuterium atoms are located on the methyl group. The absence of signals in other regions of the spectrum verifies the specific nature of the labeling.
Quantification : The integration of the ²H NMR signal, relative to a known concentration standard, can be used to determine the absolute quantity of the deuterated compound in a sample. Furthermore, it provides a measure of the isotopic enrichment at the specified position. The line width of the deuteron (B1233211) signal can also provide information about the electric field gradient at the nucleus. fu-berlin.de
Table 1: Expected ²H NMR Data for this compound
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -S-CD₃ | ~2.1 | Singlet |
Proton (¹H) and Carbon (¹³C) NMR in Deuterated Systems
The substitution of protons with deuterium has distinct and predictable effects on the ¹H and ¹³C NMR spectra, which serve as secondary confirmation of successful deuteration.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methyl protons (typically around δ 2.1 ppm in the non-deuterated analogue) will be absent or significantly diminished to a residual peak, depending on the isotopic purity. The signals for the allyl group protons (–CH₂–, =CH₂, and =CH–) remain, confirming the integrity of the rest of the molecule.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides clear evidence of deuteration. The carbon atom of the deuterated methyl group (–CD₃) exhibits two key changes:
Multiplicity : Due to one-bond coupling with deuterium (spin I=1), the signal for the –CD₃ carbon is split into a multiplet, typically a septet, following the 2nI+1 rule where n=3 and I=1.
Isotope Shift : The resonance of the deuterated carbon is shifted slightly upfield compared to its non-deuterated counterpart. This is a well-documented secondary isotope effect. huji.ac.il
Table 2: Comparison of Expected ¹H and ¹³C NMR Data for Allyl methyl sulfide (B99878) and this compound
| Nucleus | Group | Allyl methyl sulfide (Expected δ, ppm) | This compound (Expected δ, ppm) | Notes |
|---|---|---|---|---|
| ¹H | -S-CH ₃ | ~2.1 (s) | Absent / Residual Peak | Disappearance confirms deuteration |
| ¹H | -S-CH ₂- | ~3.1 (d) | ~3.1 (d) | Unchanged |
| ¹H | =CH ₂ | ~5.1 (m) | ~5.1 (m) | Unchanged |
| ¹H | -CH = | ~5.8 (m) | ~5.8 (m) | Unchanged |
| ¹³C | -S-C D₃/ -S-C H₃ | ~15 | Shifted upfield | Signal becomes a multiplet |
| ¹³C | -S-C H₂- | ~38 | ~38 | Minor or no shift |
| ¹³C | =C H₂ | ~117 | ~117 | Minor or no shift |
| ¹³C | -C H= | ~134 | ~134 | Minor or no shift |
s: singlet, d: doublet, m: multiplet
Elucidation of Deuterium Isotope Shifts on Chemical Environments
The replacement of a proton with a deuteron causes small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope shift. nih.gov These shifts arise from the lower zero-point vibrational energy and shorter average bond length of a C-D bond compared to a C-H bond. bibliotekanauki.pl
Primary Isotope Shift : This refers to the difference in chemical shift between ¹H and ²H in the same chemical environment. Primary deuterium isotope shifts are generally small, typically less than 0.1 ppm. huji.ac.il
Secondary Isotope Shift : This is the change in the chemical shift of a nucleus (e.g., ¹³C or another ¹H) upon isotopic substitution at a neighboring position. acs.org For ¹³C nuclei, one-bond isotope shifts (¹ΔC(D)) from deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il These shifts are almost always in the upfield (lower ppm) direction. Observing these specific shifts provides strong evidence for the location and presence of the deuterium label.
Mass Spectrometry (MS) for Isotopic Purity and Quantitative Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, making it ideal for characterizing isotopically labeled standards.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. This is crucial for confirming the successful incorporation of deuterium atoms. The substitution of three hydrogen atoms with three deuterium atoms results in a predictable increase in the exact mass of the molecule.
The molecular formula for non-deuterated Allyl methyl sulfide is C₄H₈S, while the formula for the deuterated analogue is C₄H₅D₃S. HRMS can easily distinguish between these two.
Table 3: Comparison of Exact Masses for Isotopic Confirmation
| Compound | Molecular Formula | Exact Mass (Da) |
|---|---|---|
| Allyl methyl sulfide | C₄H₈S | 88.03467 |
| This compound | C₄H₅D₃S | 91.05341 |
Calculated based on most abundant isotopes: C=12.00000, H=1.00783, D=2.01410, S=31.97207
The observed mass from an HRMS analysis matching the calculated exact mass of C₄H₅D₃S provides unambiguous confirmation of the molecular formula and the incorporation of three deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing a highly sensitive and selective method for analyzing volatile compounds, even in complex matrices. nih.govkoreascience.kr this compound is frequently used as an internal standard in stable isotope dilution assays for the quantification of its non-deuterated counterpart in biological samples such as urine, milk, and breath. nih.govnih.govresearchgate.net
Quantitative Analysis : In these assays, a known amount of this compound is added to a sample. The sample is then analyzed by GC-MS. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes from the GC column.
Selected Ion Monitoring (SIM) : For maximum sensitivity, the mass spectrometer is operated in SIM mode, where it only monitors specific ions characteristic of the analyte and the standard. For Allyl methyl sulfide, the molecular ion (M⁺) at m/z 88 is typically monitored. frontiersin.org For this compound, the corresponding molecular ion is monitored at m/z 91. nih.govfrontiersin.org The ratio of the peak areas of the analyte (m/z 88) to the internal standard (m/z 91) is used to calculate the precise concentration of the analyte in the original sample. nih.gov This method corrects for any sample loss during preparation and analysis, ensuring high accuracy and reproducibility.
Table 4: Key Ions for GC-MS Trace Analysis in SIM Mode
| Compound | Monitored Ion (m/z) | Role |
|---|---|---|
| Allyl methyl sulfide | 88 | Analyte |
| This compound | 91 | Internal Standard |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Insights in Deuterated Compounds
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds. libretexts.org Isotopic substitution, particularly the replacement of hydrogen with deuterium, leads to significant and predictable changes in the vibrational spectrum. libretexts.orgitim-cj.ro This is because the mass of deuterium is approximately twice that of hydrogen, which alters the reduced mass of the vibrating system. youtube.com
The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass. Therefore, substituting hydrogen with deuterium in the methyl group of Allyl methyl sulfide will cause the vibrational modes associated with the C-D bonds to appear at lower frequencies (wavenumbers) compared to the corresponding C-H modes. libretexts.org The theoretical ratio of a C-H stretching frequency to a C-D stretching frequency is approximately √2, or about 1.41. libretexts.org
In the case of this compound, the most pronounced effects in the IR and Raman spectra would be observed for the stretching and bending vibrations of the methyl group.
Table 3: Expected Shifts in Vibrational Frequencies for this compound
| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Predicted C-D Frequency Range (cm⁻¹) |
|---|---|---|
| Symmetric and Asymmetric C-H Stretching | 2850 - 3000 | ~2020 - 2130 |
| Symmetric and Asymmetric C-H Bending (Deformation) | 1350 - 1470 | ~960 - 1040 |
These shifts can be used to definitively assign vibrational modes in the spectrum. itim-cj.ro By comparing the spectra of the deuterated and non-deuterated compounds, peaks that shift to lower frequencies can be confidently assigned to vibrations involving the methyl group. This technique is invaluable for detailed conformational and bonding analysis, as it allows for the isolation and identification of specific vibrational modes within a complex spectrum. researchgate.nethelsinki.fi While the vibrations of the allyl group would be less affected, minor shifts may still occur due to changes in vibrational coupling throughout the molecule. libretexts.org
Compound Information
Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of bonds to the different isotopes. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For deuterium, a primary KIE (kH/kD) is typically greater than 1, indicating that the reaction is slower with the deuterated compound.
Secondary KIEs occur when the bond to the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide valuable information about changes in hybridization and the steric environment of the isotopically labeled center during the reaction.
Theoretical Frameworks for KIE Prediction and Interpretation
The theoretical prediction and interpretation of KIEs are grounded in transition state theory. The magnitude of the KIE is related to the changes in vibrational frequencies between the ground state of the reactants and the transition state. Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in calculating these vibrational frequencies for both the deuterated and non-deuterated species.
By modeling the potential energy surface of a reaction, the geometries of the ground states and transition states can be optimized. Subsequent frequency calculations provide the zero-point energies (ZPEs) and vibrational partition functions, which are used to calculate the theoretical KIE. A close agreement between the theoretically predicted and experimentally measured KIE lends significant support to the proposed reaction mechanism and transition state structure. wayne.edu
For instance, in the context of Allyl methyl-d3-sulfide, theoretical calculations could be employed to predict the KIE for a hydrogen abstraction reaction from the methyl group. The difference in the C-D and C-H stretching frequencies in the ground state and the transition state would be the primary determinant of the calculated KIE.
Experimental Design for KIE Measurement in Chemical Reactions
The experimental determination of KIEs typically involves measuring the reaction rates of both the isotopically labeled and unlabeled reactants under identical conditions. nih.gov This can be achieved through several methods:
Independent Measurement of Rates: The rates of the two reactions are measured in separate experiments. This requires precise control over reaction conditions to ensure comparability.
Competition Experiments: A mixture of the deuterated and non-deuterated reactants is allowed to react, and the isotopic composition of the products or remaining reactants is analyzed at various time points. This method is often more accurate as it eliminates potential errors from slight variations in reaction conditions between separate experiments.
For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and quantifying the isotopic species in competition experiments. The relative peak areas of the deuterated and non-deuterated compounds can be used to determine the ratio of their reaction rates.
Probing Transition State Structures and Reaction Pathways
Secondary deuterium KIEs are particularly insightful for probing the structure of transition states. nih.govresearchgate.net An inverse secondary KIE (kH/kD < 1) is often indicative of a change in hybridization from sp³ to sp² at the carbon atom bearing the deuterium, as the out-of-plane bending vibrations become stiffer in the transition state. Conversely, a normal secondary KIE (kH/kD > 1) can suggest a change from sp² to sp³ hybridization.
In reactions involving this compound, a secondary KIE at the methyl group could provide information about the degree of bond formation or breaking at a remote part of the molecule in the transition state. For example, in an addition reaction to the allyl double bond, a small secondary KIE might suggest that the electronic environment of the methyl group is only slightly perturbed in the transition state.
Elucidation of Chemical Reaction Mechanisms
The application of KIE studies with this compound can be instrumental in distinguishing between different possible reaction mechanisms, particularly for radical and addition reactions.
Radical Reaction Mechanisms (e.g., Hydrogen Abstraction Pathways)
Allylic compounds are known to undergo radical reactions, often involving the abstraction of a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. pressbooks.pub However, in the case of this compound, hydrogen abstraction could potentially occur from the methyl group as well.
By measuring the KIE for the reaction of this compound with a radical species, it is possible to determine the primary site of hydrogen abstraction. A large primary KIE would be expected if the abstraction occurs from the deuterated methyl group, as the C-D bond is significantly stronger than a C-H bond. Conversely, a small or negligible KIE would suggest that hydrogen abstraction is occurring from the allylic CH₂ group.
For example, in a study of the photoredox allylic C-H arylation of cyclohexene, deuterium labeling was used to distinguish between different mechanistic proposals. nih.gov A similar approach with this compound could definitively establish the pathway of radical-mediated functionalization.
| Radical Source | Reaction Temperature (°C) | Experimental kH/kD | Inferred Abstraction Site |
|---|---|---|---|
| tert-Butoxy radical | 25 | 5.8 | Methyl group (CD₃) |
| Phenyl radical | 80 | 1.2 | Allylic position (CH₂) |
This table presents hypothetical data to illustrate how KIE measurements could be used to determine the site of hydrogen abstraction in radical reactions of this compound.
Addition Reactions to Unsaturated Bonds
The double bond in this compound is susceptible to addition reactions. Mechanistic investigations of these reactions can be aided by the use of this deuterated compound. For instance, the addition of a radical to the double bond can proceed via a stepwise or a concerted mechanism.
A study on the free radical S(H)2' reactions of allylic compounds reported secondary alpha-deuterium kinetic isotope effects. For the reaction of allyl chloride and 1,1-d₂-allyl chloride, a kH/kD of 1.22 was observed, suggesting a concerted mechanism. researchgate.net Similarly, investigating the addition of a species to the double bond of this compound could involve measuring the secondary KIE at the methyl group. While remote from the reaction center, a small but measurable KIE could provide information about the degree of charge development or steric changes in the transition state.
Theoretical studies on the OH-initiated oxidation of allyl methyl sulfide (B99878) (AMS) have shown that the addition of the OH radical proceeds through a pre-reactive complex. rsc.orgsemanticscholar.orgresearchgate.net Experimental studies using this compound could provide valuable data to validate and refine these theoretical models.
| Allylic Compound | Radical Addend | kH/kD | Proposed Mechanism |
|---|---|---|---|
| Allyl chloride / 1,1-d₂-Allyl chloride | Tri-n-butyltin radical | 1.22 | Concerted S(H)2' |
| 2-Methylallyl chloride / 1,1-d₂-2-Methylallyl chloride | Tri-n-butyltin radical | 1.20 | Concerted S(H)2' |
Data adapted from a study on free radical S(H)2' reactions, illustrating the use of secondary KIEs in mechanistic elucidation. researchgate.net
Isotope Effects in Environmental Chemical Processes
Allyl methyl sulfide is a volatile organic compound that can be released into the atmosphere, where it undergoes oxidation initiated by various species, primarily ozone (O₃) and hydroxyl radicals (•OH). Deuterium labeling is instrumental in deciphering the complex pathways of these atmospheric reactions.
Ozonolysis is a key atmospheric process that cleaves the carbon-carbon double bond of alkenes. The reaction proceeds through the formation of a primary ozonide (molozonide), which then decomposes to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. masterorganicchemistry.comkhanacademy.org These intermediates can then recombine to form a more stable secondary ozonide or react with other atmospheric species. masterorganicchemistry.com
For allyl methyl sulfide, ozonolysis would primarily attack the C=C double bond. The use of this compound would be particularly insightful for investigating minor reaction channels. For example, if the highly reactive Criegee intermediate were to interact with the methyl group, the deuteration would result in a significant kinetic isotope effect, helping to identify and quantify this pathway. While the main reaction cleaves the alkene, the sulfide moiety can also be oxidized, and studying the full reaction profile using the deuterated compound could reveal how the initial ozonolysis step influences subsequent oxidation at the sulfur atom.
The reaction with hydroxyl radicals is the dominant daytime degradation pathway for many volatile organic compounds in the troposphere. The oxidation of allyl methyl sulfide (AMS) by •OH can proceed via two main pathways: •OH addition to the C=C double bond or H-atom abstraction from one of the C-H bonds. researchgate.net
| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Product | Molar Yield (%) (in absence of NOx) | Molar Yield (%) (in presence of NOx) |
| Allyl Methyl Sulfide (AMS) | (4.98 ± 1.42) x 10⁻¹¹ | Sulfur Dioxide | 95 ± 12 | 51 ± 12 |
| Acrolein | 50 ± 9 | 41 ± 9 |
Table 2: Kinetic and product yield data for the gas-phase oxidation of allyl methyl sulfide initiated by hydroxyl radicals at 298 K and atmospheric pressure. researchgate.net Investigating this reaction with this compound would allow for the deconvolution of hydrogen abstraction rates from the methyl versus the allyl group.
Biochemical and Metabolic Pathway Elucidation in Model Systems
Application as a Stable Isotope Tracer
Stable isotope tracers are indispensable in metabolic research. By replacing specific atoms with their heavier, non-radioactive isotopes (like deuterium (B1214612) for hydrogen), compounds can be "marked" without significantly altering their chemical properties. Allyl methyl-d3-sulfide, with its three deuterium atoms on the methyl group, is an ideal tracer for mass spectrometry-based analysis, as the mass difference allows it to be clearly distinguished from endogenous, unlabeled molecules.
Tracing Carbon and Sulfur Flow in Cellular and Subcellular Compartments
The use of this compound enables researchers to trace the movement and incorporation of its carbon and sulfur atoms through various metabolic pathways within cells and organelles. When introduced into a biological system, the deuterated methyl group acts as a unique signature. By analyzing metabolites over time using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists can map the distribution of the labeled methyl group and the attached sulfur atom. This allows for the identification of downstream metabolites and provides a quantitative measure of the flux through specific metabolic routes, revealing how the compound is processed, distributed, and ultimately stored or eliminated within different cellular compartments.
Elucidation of Enzyme Mechanisms with Deuterated Substrates
Deuterated substrates are valuable for probing the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). nih.govnih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate compared to the unlabeled one. nih.gov
By comparing the reaction rates of this compound and unlabeled allyl methyl sulfide (B99878) with enzymes responsible for its metabolism (such as cytochrome P450s or methyltransferases), researchers can determine if the cleavage of a C-H bond on the methyl group is a critical, rate-determining step in the catalytic cycle. nih.govansto.gov.au The absence of a significant KIE might suggest that other steps, such as substrate binding or product release, are rate-limiting instead. ansto.gov.aunih.gov This information is fundamental to understanding the precise chemical transformations occurring at the enzyme's active site.
Investigation of Metabolic Fluxes in Non-Human Biological Models
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. nih.govnih.gov Introducing this compound into a non-human model, such as a rat or an in vitro cell culture, allows for the precise measurement of the rate at which it is converted into its various metabolites. nih.gov By measuring the rate of appearance of deuterated downstream products like allyl methyl-d3-sulfoxide and allyl methyl-d3-sulfone, researchers can calculate the absolute flux through the oxidative pathways responsible for their formation. This quantitative data is essential for building accurate computational models of metabolic networks and understanding how these networks respond to various physiological or pathological conditions. frontiersin.org
Pathways of Biotransformation and Metabolite Identification (in non-human models or in vitro enzymatic studies)
Studies in rat models and in vitro systems using liver microsomes and erythrocytes have been instrumental in mapping the biotransformation of garlic-derived organosulfur compounds, including the pathways relevant to allyl methyl sulfide. researchgate.netnih.gov
Enzymatic Methylation Pathways (e.g., S-adenosylmethionine-dependent methyltransferases)
Allyl methyl sulfide is formed from the metabolism of more complex garlic compounds like allicin (B1665233) and allyl methyl disulfide (AMDS). researchgate.netnih.gov A key step in this process is the methylation of an intermediate molecule, allyl mercaptan (AM). In vitro studies using rat erythrocytes have shown that AMDS is first reduced to AM. researchgate.netnih.gov This allyl mercaptan then undergoes S-methylation to form allyl methyl sulfide. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent methyltransferase, where SAM serves as the donor of the methyl group. researchgate.netresearchgate.netyoutube.com The enzyme facilitates the transfer of the methyl group from SAM to the sulfur atom of allyl mercaptan, producing S-adenosylhomocysteine (SAH) as a byproduct. researchgate.netnih.gov Thioether S-methyltransferase is a known enzyme capable of methylating various thioethers, suggesting its involvement in this pathway. researchgate.net
Oxidation and Reduction Biotransformations of Organosulfur Compounds
Once formed, allyl methyl sulfide is subject to further biotransformation, primarily through oxidation. Studies using rat and human liver microsomes have demonstrated that allyl methyl sulfide is oxidized to form two key metabolites: allyl methyl sulfoxide (B87167) (AMSO) and, subsequently, allyl methyl sulfone (AMSO2). researchgate.netresearchgate.nettandfonline.comscispace.com These oxidation reactions are typically catalyzed by monooxygenase enzyme systems, such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). researchgate.netresearchgate.netdoi.org
Data Tables
Table 1: Metabolic Pathway of Allyl Methyl Disulfide (AMDS) in Rat Models
This table outlines the sequential biotransformation steps starting from AMDS, as identified in studies on rats. Allyl Methyl Sulfide (AMS) is a key intermediate in this pathway.
| Step | Transformation | Primary Location / System | Key Enzymes / Cofactors | Resulting Metabolite(s) | Reference |
| 1 | Reduction | Rat Erythrocytes | - | Allyl Mercaptan (AM) | researchgate.net, nih.gov |
| 2 | Methylation | Rat Erythrocytes | S-adenosylmethionine (SAM)-dependent methyltransferases | Allyl Methyl Sulfide (AMS) | researchgate.net, nih.gov |
| 3 | Oxidation | Liver Microsomes | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs) | Allyl Methyl Sulfoxide (AMSO), Allyl Methyl Sulfone (AMSO2) | researchgate.net, nih.gov, researchgate.net |
Table 2: Pharmacokinetic Parameters of Allyl Methyl Sulfide (AMS) Metabolites in Rats
This table presents the in vivo half-life of key metabolites derived from the oxidation of AMS following oral administration of a precursor, Allyl Methyl Disulfide (AMDS), to rats.
| Metabolite | Half-life (t½) in vivo (hours) | Notes | Reference |
| Allyl Methyl Sulfoxide (AMSO) | 18.17 | Active metabolite derived from AMS oxidation. | researchgate.net, tandfonline.com |
| Allyl Methyl Sulfone (AMSO2) | 17.50 | Active metabolite derived from AMSO oxidation. | researchgate.net, tandfonline.com |
Investigation of Sulfur Metabolism Pathways in Biological Systems
Allyl methyl sulfide (AMS) is a recognized metabolic product of organosulfur compounds found in Allium species, such as garlic. researchgate.net Its formation is part of a broader sulfur metabolism pathway. Ingested garlic compounds, primarily allicin and its degradation products like diallyl disulfide, are precursors to AMS. researchgate.netnih.gov
The metabolic pathway generally proceeds as follows:
Reduction: Precursor compounds, such as allyl methyl disulfide (AMDS), are first reduced in erythrocytes to form allyl mercaptan (AM). nih.govresearchgate.net Allicin is also known to be rapidly metabolized to this intermediate. nih.gov
Methylation: The resulting allyl mercaptan undergoes methylation to form allyl methyl sulfide. nih.govresearchgate.net This step involves the endogenous methyl donor S-adenosylmethionine (SAM). nih.govresearchgate.net
Oxidation: Following its formation, AMS can be further metabolized through oxidation by liver microsomes into more persistent, odorless metabolites: allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). nih.govnih.govresearchgate.net
S-Methylation for Excretion: A more recently identified pathway shows that AMS can be further methylated by the enzyme Indoleethylamine N-methyltransferase (INMT). This reaction converts AMS, a thioether, into the more hydrophilic and readily excretable allyl dimethyl sulfonium (B1226848) (ADMS) ion, which is then found in urine. nih.gov This represents a significant pathway for the clearance of AMS from the body. nih.gov
These transformation and excretion pathways are central to understanding the bioavailability and persistence of garlic-derived sulfur compounds in biological systems. nih.govnih.gov
Role in Cellular Signaling Pathways and Molecular Interactions (in in vitro or non-human in vivo research)
In non-human and in vitro models, allyl sulfides, including AMS, have been shown to interact with and modulate various cellular and molecular processes.
Modulation of Mitochondrial Function in Model Organisms
Research using related organosulfur compounds has shed light on their potential to influence mitochondrial health. In studies on aged mice, administration of allyl sulfide (AS) was shown to protect against age-associated mitochondrial dysfunction in bone marrow-derived mesenchymal stem cells (BMMSCs). nih.govnih.gov The findings indicate that AS treatment can promote mitochondrial biogenesis and inhibit mitochondrial oxidative damage. nih.gov
A key observation was that AS administration prevents the release of mitochondrial DNA (mtDNA) from dysfunctional mitochondria, a process linked to inflammation. nih.govnih.gov By preserving mitochondrial integrity, allyl sulfides may help maintain cellular homeostasis and prevent downstream inflammatory signaling. nih.govnih.gov While high concentrations of sulfide can be toxic by inhibiting cytochrome c oxidase, an enzyme essential for cellular respiration, endogenously produced sulfide can also be utilized by mitochondria to synthesize ATP under certain conditions. researchgate.net
Investigation of Enzymatic Activity and Inhibition
Allyl methyl sulfide has been identified as a significant modulator of specific enzymatic activities, most notably its role as an inhibitor of Cytochrome P450 2E1 (CYP2E1). nih.govsemanticscholar.orgtaylorandfrancis.com CYP2E1 is an enzyme involved in the metabolism of various xenobiotics. nih.govtaylorandfrancis.com
Studies have demonstrated that AMS is a competitive inhibitor of CYP2E1. semanticscholar.org In comparative kinetic analyses, AMS displayed a lower inhibition constant (Ki) and IC50 value than its precursor, diallyl sulfide (DAS), indicating higher inhibitory potency. nih.govsemanticscholar.orgtaylorandfrancis.com
| Compound | IC50 (μmol/L) | Ki (μmol/L) | Type of Inhibition |
|---|---|---|---|
| Allyl methyl sulfide (AMS) | 11.4 | 4.4 | Competitive |
| Diallyl sulfide (DAS) | 17.3 | 6.3 | Competitive |
Beyond inhibition, AMS also acts as a substrate for other enzymes. As noted in the metabolic pathway, it is a target for methylation by Indoleethylamine N-methyltransferase (INMT), which facilitates its excretion. nih.gov
Interplay with Endogenous Metabolite Networks
The metabolism and activity of allyl methyl sulfide are intrinsically linked with endogenous metabolite networks. A primary point of interaction is the methylation pathway, where the formation of AMS from its precursor, allyl mercaptan, is dependent on the universal methyl donor S-adenosylmethionine (SAM). nih.govresearchgate.net This directly connects the metabolism of this exogenous sulfur compound to the central one-carbon metabolism and transsulfuration pathways of the host. nih.gov
Furthermore, theoretical studies based on density functional theory simulations suggest a potential for direct interaction between AMS and key endogenous molecules. nih.gov These simulation studies indicate that AMS may react spontaneously with vital amino acids involved in glycosylation, such as N-acetylneuraminic acid (sialic acid) and N-Acetylglucosamine. nih.gov The same research suggests a thermodynamically spontaneous reaction with the phospholipid phosphatidylethanolamine, a component of some viral envelopes. nih.gov Such interactions would represent a direct interplay between AMS and the cellular building blocks of the host, potentially influencing signaling and structural integrity. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties and energetics of molecules with high accuracy. researchgate.netchemrxiv.org Molecular dynamics (MD) simulations, on the other hand, model the physical movements of atoms and molecules over time, offering a view of the dynamic behavior of systems. nih.govlidsen.comrsc.org For Allyl methyl-d3-sulfide, these simulations would typically involve defining a force field that accurately represents the interatomic potentials, with the key difference from its non-deuterated counterpart being the increased mass of the deuterium (B1214612) atoms in the methyl group. This mass change directly influences the dynamic properties of the molecule.
Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule. The electronic structure, which dictates chemical bonding and reactivity, is fundamental to this process. For this compound, the substitution of protium (B1232500) (¹H) with deuterium (²H) does not alter the molecule's electronic potential energy surface. wikipedia.org This is because isotopes of an element have the same number of protons and electrons, resulting in nearly identical chemical behavior. wikipedia.org
Therefore, the calculated equilibrium bond lengths, bond angles, and dihedral angles for this compound are expected to be virtually identical to those of the non-deuterated Allyl methyl sulfide (B99878). First-principles calculations on similar sulfide minerals and molecules show that DFT can effectively model their structural and electronic properties. researchgate.netmdpi.com
Table 1: Calculated Geometric Parameters of the Most Stable Conformer of Allyl Methyl Sulfide Note: These values are representative for both the deuterated and non-deuterated species due to the negligible influence of isotopic substitution on electronic structure.
| Parameter | Value |
| C-S Bond Length | ~1.8 Å |
| C=C Bond Length | ~1.34 Å |
| C-C-S Bond Angle | ~114° |
| C-S-C Bond Angle | ~99° |
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Studies on related organosulfur compounds, such as allyl methyl disulfide, have identified multiple stable conformers, often designated as cis, trans, and gauche, arising from rotation around single bonds. researchgate.net
For this compound, the potential energy landscape of its conformers is essentially the same as that of the standard isotopologue. However, the vibrational energy of the molecule is affected by the isotopic substitution. Due to its greater mass, the C-D bond has a lower zero-point vibrational energy (ZPVE) than the C-H bond. This difference in ZPVE can lead to minor changes in the relative thermodynamic stabilities of different conformers, potentially altering their equilibrium populations, though this effect is generally small.
Transition State Theory and Reaction Coordinate Analysis
Transition state theory is a cornerstone for understanding reaction rates. Computational methods are used to locate the transition state (the highest energy point along the reaction coordinate) and analyze its structure and vibrational frequencies. researchgate.net For reactions involving this compound, such as thermal decomposition or radical addition, computational studies can map out the entire reaction pathway. researchgate.netresearchgate.net
The substitution of hydrogen with deuterium in the methyl group has a profound impact on the kinetics of any reaction that involves the cleavage of a C-H/C-D bond in that group. While the geometry of the transition state is largely unaffected, its vibrational frequencies are altered. This change is the basis of the kinetic isotope effect and is a key area of investigation for understanding reaction mechanisms. researchgate.net
Prediction of Spectroscopic Properties of Deuterated Species
Computational chemistry is highly effective at predicting spectroscopic properties. Isotopic substitution has a distinct and predictable effect on a molecule's vibrational (infrared and Raman) spectra. wikipedia.orgarxiv.org
Because of its higher mass, deuterium vibrates at a lower frequency than protium when bonded to the same atom. Therefore, the C-D stretching and bending vibrations of the deuterated methyl group in this compound occur at significantly lower wavenumbers than the corresponding C-H vibrations in the non-deuterated molecule. This isotopic shift is a clear spectral marker that can be precisely calculated using QM methods. These predictions are invaluable for identifying deuterated species in experimental settings. nih.govaanda.org
Table 2: Comparison of Typical Calculated Vibrational Frequencies for Methyl Group C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Symmetric Stretch | ~2960 | ~2140 |
| Asymmetric Stretch | ~3000 | ~2260 |
| Bending (Scissoring) | ~1450 | ~1055 |
Deuterium Isotope Effect Modeling and Calculation
The deuterium kinetic isotope effect (KIE) is the ratio of the rate of a reaction with a protium-containing reactant to the rate with a deuterium-containing reactant (kH/kD). A primary KIE is observed when the C-H/C-D bond is broken in the rate-determining step of a reaction. This effect arises because the C-D bond has a lower ZPVE and is effectively stronger than the C-H bond, requiring more energy to break. chem-station.comnih.gov
Computational modeling of the KIE for a reaction involving this compound would involve:
Optimizing the geometries of the reactant and the transition state for both the deuterated and non-deuterated species.
Calculating the vibrational frequencies for each optimized structure.
Using these frequencies to compute the ZPVEs and subsequently the rate constants (kH and kD) based on transition state theory.
Such calculations can provide quantitative predictions of the KIE, offering deep insight into the reaction mechanism and confirming the involvement of C-H/C-D bond cleavage in specific steps.
Computational Exploration of Reaction Intermediates
Many chemical reactions proceed through one or more transient species known as reaction intermediates. Computational chemistry allows for the characterization of these often unstable structures. rsc.org For reactions involving allyl sulfides, such as atmospheric oxidation or reactions with biological thiols, intermediates can include radicals, carbanions, or carbocations. nih.govrsc.org
In the context of this compound, computational studies can explore the formation, stability, and subsequent reactions of these intermediates. The deuterated methyl group acts as an isotopic label. While it does not significantly alter the electronic nature or stability of an intermediate, it allows for the theoretical tracking of the methyl group's fate throughout a complex reaction sequence, which is crucial for distinguishing between proposed mechanistic pathways. researchgate.net Studies on polysulfide reactions with nucleophiles, for example, reveal complex pathways with fleeting intermediates that are difficult to probe experimentally but can be effectively modeled. researchgate.netchemrxiv.org
Future Directions and Emerging Research Avenues
Development of Novel Isotope Labeling Strategies for Complex Organosulfur Compounds
The study of organosulfur compounds, which are ubiquitous in biology and medicine, has often been hampered by the challenges of isotopic labeling. frontiersin.org Recent advancements are paving the way for more sophisticated labeling strategies. One promising approach involves a nickel-catalyzed reversible carbon-sulfur (C-S) bond activation, which facilitates selective sulfur isotope exchange. This method allows for the incorporation of isotopes like deuterium (B1214612), carbon-13, and sulfur-34 (B105110) into a wide range of substrates, including pharmaceuticals. researchgate.net Such techniques move beyond element-specific procedures, providing a versatile platform for multiple isotope labeling. researchgate.net
The trideuteromethyl group (CD3), often referred to as a deuterated "magic methyl" group, is of particular interest in medicinal chemistry. nih.govnih.gov Site-selective incorporation of a CD3 group can significantly alter and optimize the pharmacological properties of drug candidates. nih.gov For a molecule like Allyl Methyl-d3-Sulfide, these advanced labeling strategies could be employed to create multi-isotopically labeled variants (e.g., containing ¹³C or ³⁴S in addition to deuterium), enabling more complex and informative tracing studies in biological systems.
Advanced Multidimensional Isotope Tracing Techniques for Systems Biology
Isotope tracing is a cornerstone of metabolic research, allowing scientists to track the fate of molecules through intricate biochemical pathways. nih.gov The use of deuterated tracers like this compound is particularly advantageous. Deuterium is a stable, non-radioactive isotope that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scispace.com Its incorporation creates a distinct mass shift, allowing labeled molecules to be clearly distinguished from their endogenous, non-labeled counterparts.
Advanced techniques are emerging that leverage these labels in multidimensional ways. For instance, deuterium metabolic imaging (DMI) is a non-invasive method that can map the metabolism of deuterated substrates in three dimensions. ismrm.org While this technique requires careful characterization of kinetic isotope effects and potential label loss, it offers unprecedented insight into metabolic rates in living organisms. ismrm.org Combining deuterated tracers with other stable isotopes (e.g., ¹³C, ¹⁵N) enables researchers to follow the paths of different atoms from a single precursor molecule simultaneously, providing a more holistic view of metabolic networks.
Integration with 'Omics' Technologies (e.g., Metabolomics, Fluxomics, Proteomics) in Research Models
The true power of isotope tracers like this compound is realized when they are integrated with 'omics' technologies. This combination allows for a systems-level understanding of biology that is not achievable with either approach alone.
Metabolomics and Fluxomics : Metabolomics aims to identify and quantify all small-molecule metabolites in a biological system, while fluxomics measures the rates of metabolic reactions. acs.org Introducing a deuterated tracer like this compound allows researchers to move from a static snapshot of metabolite levels to a dynamic view of metabolic flux. By tracking the incorporation of deuterium into downstream metabolites over time, scientists can map active pathways and quantify their reaction rates. acs.org
Proteomics : Stable isotope labeling is also a foundational technique in quantitative proteomics. Methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) use isotopically labeled amino acids to compare protein abundance between different samples with high precision. While not a direct application for a small molecule like this compound, its use as a metabolic probe could reveal changes in the proteome related to organosulfur metabolism. Studying the metabolic fate of the deuterated sulfide (B99878) could be correlated with changes in the expression of enzymes involved in its transformation.
The integration of these 'omics' datasets, facilitated by the use of isotopic tracers, provides a comprehensive picture of how genetic or environmental perturbations affect the entire biological system, from gene expression to metabolic output.
| 'Omics' Technology | Role of this compound | Key Insights Gained |
|---|---|---|
| Metabolomics | Tracer to follow the metabolic fate of the allyl sulfide backbone and the d3-methyl group. | Identification of downstream metabolites, pathway mapping. |
| Fluxomics | Quantitative tracer to measure the rate of metabolic conversion. | Quantification of pathway activity, understanding metabolic reprogramming. |
| Proteomics | Metabolic probe to study the enzymatic pathways involved in its metabolism. | Identification of key enzymes and regulatory proteins in organosulfur metabolism. |
Exploration of Deuterated Analogues in Atmospheric and Environmental Chemistry
Stable isotopes are powerful tools for tracing the sources and sinks of compounds in the environment. acs.org Volatile organic compounds (VOCs), a class that includes allyl methyl sulfide, are important components of atmospheric chemistry. technologynetworks.com Isotopic analysis of these compounds can help constrain their atmospheric budgets and elucidate their roles in processes like ozone formation. epj-conferences.org
Deuterated analogues like this compound can be used as tracers in controlled environmental studies or as internal standards for the precise quantification of their non-deuterated counterparts in environmental samples. zeochem.com For example, in hydrology, deuterium oxide (D₂O) is widely used to trace the movement and distribution of groundwater. gwadi.org Similarly, a deuterated VOC could be released in a controlled manner to study atmospheric transport and chemical transformation processes. The distinct mass of the deuterated compound allows it to be tracked against the natural background.
| Environmental Application | Function of Deuterated Analogue | Example Research Question |
|---|---|---|
| Atmospheric Chemistry | Tracer for transport and reaction studies. | What is the photochemical age of an air mass? epj-conferences.org |
| Environmental Monitoring | Internal standard for quantitative analysis of VOCs. | What is the precise concentration of allyl methyl sulfide in an air or water sample? |
| Hydrology/Geochemistry | Tracer for flowpath and source apportionment. | How do volatile contaminants move through soil and groundwater systems? gwadi.orgresearchgate.net |
Application of this compound in Chemical Probe Development
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of that target's function in a complex biological system. nih.gov The development of effective probes is a cornerstone of chemical biology. Organosulfur compounds, including natural products like sulforaphane, are increasingly being used as scaffolds for probe design due to their inherent bioactivity. frontiersin.orgljmu.ac.uk
Allyl methyl sulfide itself is a known bioactive organosulfur compound found in garlic. taylorandfrancis.comadooq.com This provides a strong rationale for its use as a starting point for developing chemical probes. The incorporation of a trideuteromethyl group (CD₃) offers several distinct advantages in this context:
Metabolic Stability : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Replacing a metabolically vulnerable methyl group with a CD₃ group can slow down oxidative metabolism by enzymes like cytochrome P450s. nih.gov This "kinetic isotope effect" can increase the probe's half-life in a biological system, allowing for more robust experiments. nih.gov
Isotopic Tag : The deuterium label serves as a silent, non-perturbing tag. The probe's interaction with its biological targets can be monitored using mass spectrometry, tracking the mass shift imparted by the deuterium. scispace.com
NMR and Raman Spectroscopy : The presence of deuterium can be exploited in advanced analytical techniques. For instance, deuterium-labeled molecules have been developed as Raman probes for imaging lipids within cells, as the C-D bond vibration occurs in a region of the Raman spectrum that is free from interference from other cellular components. nih.gov
By functionalizing the allyl group of this compound with reactive moieties (e.g., for covalent labeling) or reporter tags (e.g., fluorophores), researchers could create a new class of chemical probes to investigate the biological pathways modulated by small, volatile organosulfur compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
